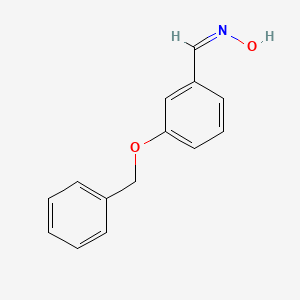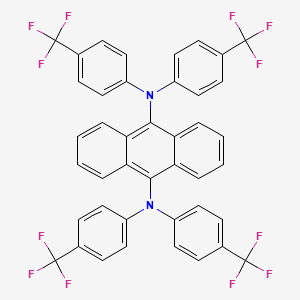
(Z)-3-(benzyloxy)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(benzyloxy)benzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular oxime is derived from benzaldehyde and features a benzyloxy substituent at the meta position of the benzene ring. The (Z) configuration indicates the specific geometric isomer where the oxime group and the benzyloxy group are on the same side of the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzyloxy)benzaldehyde oxime typically involves the condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(Z)-3-(benzyloxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of nitriles or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzaldehyde derivatives.
科学的研究の応用
(Z)-3-(benzyloxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (Z)-3-(benzyloxy)benzaldehyde oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form hydrogen bonds with biological targets, influencing their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
Benzaldehyde oxime: Lacks the benzyloxy substituent, making it less lipophilic.
4-(benzyloxy)benzaldehyde oxime: Has the benzyloxy group at the para position, which may influence its reactivity and biological activity differently.
2-(benzyloxy)benzaldehyde oxime: Has the benzyloxy group at the ortho position, potentially leading to steric hindrance in reactions.
Uniqueness
(Z)-3-(benzyloxy)benzaldehyde oxime is unique due to the specific positioning of the benzyloxy group, which can influence its chemical reactivity and biological activity. The (Z) configuration also plays a crucial role in its interaction with other molecules, potentially leading to different properties compared to its (E) isomer.
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10- |
InChIキー |
YUQATBOXIFGNQR-GDNBJRDFSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)


![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)





![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
